![molecular formula C17H16N2O B5777824 4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B5777824.png)
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol
説明
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol is a compound that features a phenol group substituted with a quinoline moietyThe molecular formula of this compound is C17H16N2O, and it has a molecular weight of 264.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol typically involves the condensation of 4-methyl-2-hydroxybenzaldehyde with 3-aminoquinoline. This reaction is usually carried out in the presence of a suitable catalyst under mild conditions. The reaction can be summarized as follows:
Starting Materials: 4-methyl-2-hydroxybenzaldehyde and 3-aminoquinoline.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Mild temperature and solvent conditions, such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives
科学的研究の応用
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as Al3+ and Zn2+.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The binding occurs through coordination with the metal ions, which can be explained by the photoinduced electron transfer (PET) mechanism .
類似化合物との比較
Similar Compounds
4-Methyl-2-[(quinolin-6-ylamino)methyl]phenol: Similar structure but with the quinoline moiety attached at a different position.
4-Methyl-2-[(quinolin-2-ylamino)methyl]phenol: Another positional isomer with different fluorescence properties.
Uniqueness
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a dual fluorescence chemosensor for Al3+ and Zn2+ ions with high sensitivity makes it particularly valuable in analytical applications .
特性
IUPAC Name |
4-methyl-2-[(quinolin-3-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-6-7-17(20)14(8-12)10-18-15-9-13-4-2-3-5-16(13)19-11-15/h2-9,11,18,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOVTCNDESSNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321865 | |
| Record name | 4-methyl-2-[(quinolin-3-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692265-01-3 | |
| Record name | 4-methyl-2-[(quinolin-3-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
![2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
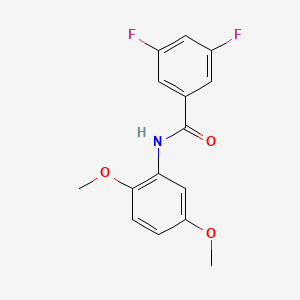
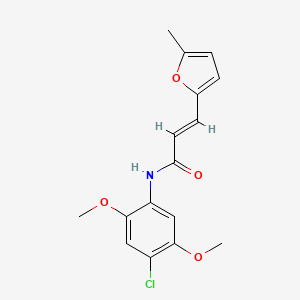
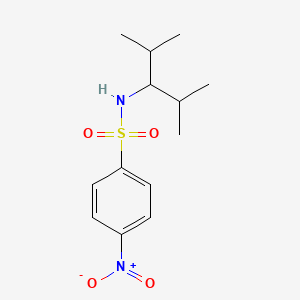
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
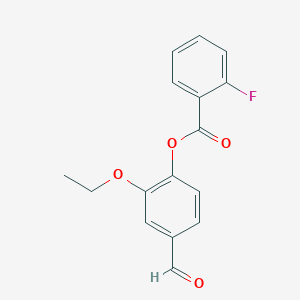
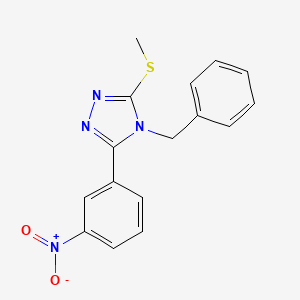
![1-ethyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5777814.png)
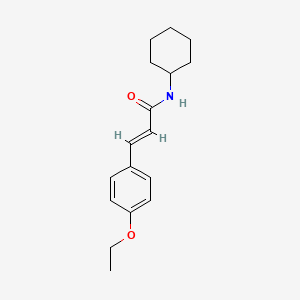
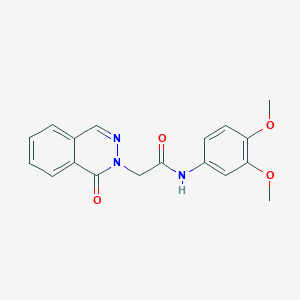
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5777837.png)
